molecular formula C15H19BrN4O3S B14203517 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea CAS No. 918494-06-1

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea

Cat. No.: B14203517
CAS No.: 918494-06-1
M. Wt: 415.3 g/mol
InChI Key: QZUJWTSQHWLBPM-UHFFFAOYSA-N
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Description

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a pyrrolidine sulfonyl group, and an ethylurea moiety, making it a unique and complex molecule.

Preparation Methods

The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst

Chemical Reactions Analysis

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The bromine atom and the sulfonyl group enhance the compound’s binding affinity and selectivity towards its targets . The ethylurea moiety contributes to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea can be compared to other indole derivatives such as:

The uniqueness of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from other indole derivatives.

Properties

CAS No.

918494-06-1

Molecular Formula

C15H19BrN4O3S

Molecular Weight

415.3 g/mol

IUPAC Name

1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-ethylurea

InChI

InChI=1S/C15H19BrN4O3S/c1-2-17-15(21)19-14-13(24(22,23)20-7-3-4-8-20)11-9-10(16)5-6-12(11)18-14/h5-6,9,18H,2-4,7-8H2,1H3,(H2,17,19,21)

InChI Key

QZUJWTSQHWLBPM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C(C2=C(N1)C=CC(=C2)Br)S(=O)(=O)N3CCCC3

Origin of Product

United States

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